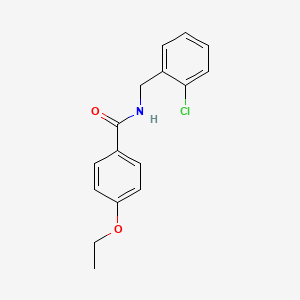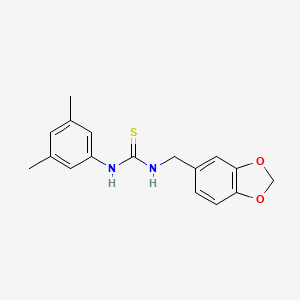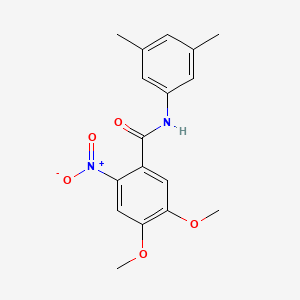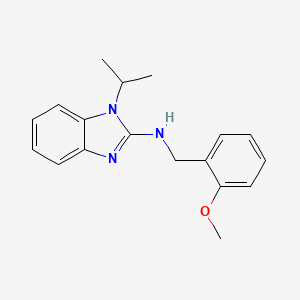
N-(2-chlorobenzyl)-4-ethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorobenzyl)-4-ethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CB-11 and is a member of the benzamide family. CB-11 is widely used in scientific research due to its unique properties, which make it an ideal candidate for various applications.
作用机制
The mechanism of action of CB-11 is not well understood, but it is thought to act on the GABA-A receptor, which is involved in the regulation of neurotransmitter release. CB-11 has been shown to enhance the activity of the GABA-A receptor, leading to an increase in inhibitory neurotransmitter release. This increase in inhibitory neurotransmitter release results in a decrease in neuronal activity, leading to the observed anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
CB-11 has been shown to have several biochemical and physiological effects. CB-11 has been shown to have anticonvulsant properties, reducing the frequency and severity of seizures in animal models. Moreover, CB-11 has been shown to have analgesic properties, reducing pain sensation in animal models. CB-11 has also been shown to have anxiolytic properties, reducing anxiety and stress in animal models.
实验室实验的优点和局限性
CB-11 has several advantages and limitations for lab experiments. One of the significant advantages of CB-11 is its high potency, making it an ideal candidate for studying the effects of GABA-A receptor modulation. Moreover, CB-11 has low toxicity, making it safe for use in animal studies. However, one of the limitations of CB-11 is its limited solubility in water, which can make it challenging to administer in animal studies.
未来方向
CB-11 has several potential future directions for research. One of the significant future directions is the development of new drugs based on CB-11 for the treatment of various diseases. Moreover, CB-11 can be used as a tool to study the GABA-A receptor and its role in various physiological processes. Furthermore, CB-11 can be used to study the interactions between the GABA-A receptor and other neurotransmitter systems, leading to a better understanding of the complex interactions between different neurotransmitter systems in the brain.
Conclusion:
In conclusion, CB-11 is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CB-11 has been extensively studied for its potential applications in drug development, and its unique properties make it an ideal candidate for various applications. CB-11 has several advantages and limitations for lab experiments, and its potential future directions for research are vast. Overall, CB-11 is a promising compound that has the potential to contribute significantly to the field of scientific research.
合成方法
The synthesis of CB-11 involves the reaction of 2-chlorobenzyl chloride with 4-ethoxybenzamide in the presence of a base such as sodium hydroxide. The reaction proceeds through an SN2 mechanism, resulting in the formation of CB-11 as the final product. The purity of the compound can be improved through recrystallization or chromatography.
科学研究应用
CB-11 has been extensively studied for its potential applications in various scientific fields. One of the significant applications of CB-11 is in the development of new drugs for the treatment of various diseases. CB-11 has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Moreover, CB-11 has been shown to have analgesic properties, making it a potential candidate for the treatment of chronic pain.
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-2-20-14-9-7-12(8-10-14)16(19)18-11-13-5-3-4-6-15(13)17/h3-10H,2,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAOHVOCGNUFIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-4-ethoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5733640.png)
![2-(4-chlorophenyl)-3-[5-(3-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B5733646.png)
![3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5733647.png)
![1-(2,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5733658.png)
![4-hydroxy-3,3-dimethyl-2-(5-methyl-2-furyl)-1,4-diazaspiro[4.6]undec-1-en-6-one oxime 1-oxide](/img/structure/B5733666.png)




![5-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5733712.png)



![1-[4-(4-tert-butylphenoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5733747.png)